molecular formula C19H17ClN2O3S2 B12211484 N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

Cat. No.: B12211484
M. Wt: 420.9 g/mol
InChI Key: PMZVSYXBDUJEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the desired thiazole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the synthesis of bacterial cell walls, leading to cell lysis. In anticancer applications, it inhibits the proliferation of cancer cells by interfering with DNA replication and inducing apoptosis .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

N-[(2E)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a thieno[3,4-d][1,3]thiazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of the compound is C22H20ClN3O2SC_{22}H_{20}ClN_{3}O_{2}S, with a molecular weight of approximately 423.93 g/mol. The presence of the 4-chlorophenyl group and the thiazole ring are significant for its biological interactions.

PropertyValue
Molecular FormulaC22H20ClN3O2S
Molecular Weight423.93 g/mol
IUPAC NameThis compound
CAS Number[Insert CAS Number]

Antimicrobial Properties

Thiazole derivatives are often associated with antimicrobial activities. A study on related compounds showed significant inhibition against various bacterial strains . This suggests that this compound could possess similar properties.

Anticancer Potential

The thieno[3,4-d][1,3]thiazole framework has been implicated in anticancer activity. Compounds featuring this moiety have been shown to inhibit tumor cell proliferation in vitro . The exact mechanism may involve the modulation of key signaling pathways related to cell growth and apoptosis.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
  • Antibacterial Action : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.
  • Anticancer Effects : By inducing apoptosis or inhibiting cell cycle progression in cancer cells through targeted signaling pathways.

Case Studies and Research Findings

A comprehensive review of literature reveals limited direct studies on this specific compound; however:

  • Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant antibacterial and antiviral activities .
  • Synthesis and Evaluation : A related study synthesized a series of thiazole derivatives and evaluated their biological activities against various pathogens .

Table 2: Summary of Biological Activities from Related Compounds

CompoundActivity TypeObserved Effect
Thiazole Derivative AAntiviral50% inhibition of TMV
Thiazole Derivative BAntimicrobialEffective against E. coli
Thiazole Derivative CAnticancerInhibition of tumor growth

Properties

Molecular Formula

C19H17ClN2O3S2

Molecular Weight

420.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide

InChI

InChI=1S/C19H17ClN2O3S2/c20-14-6-8-15(9-7-14)22-16-11-27(24,25)12-17(16)26-19(22)21-18(23)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2

InChI Key

PMZVSYXBDUJEDY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.